molecular formula C14H8N2O4S2 B2407338 (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 35274-35-2

(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2407338
CAS No.: 35274-35-2
M. Wt: 332.35
InChI Key: AQEZUPQHAAIZRW-KPKJPENVSA-N
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Description

(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and a furan ring substituted with a nitrophenyl group

Properties

IUPAC Name

(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEZUPQHAAIZRW-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one. This reaction is often carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, industrial production would necessitate the implementation of purification techniques, such as recrystallization or chromatography, to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxothiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Antimicrobial Activity

The thiazolidinone derivatives, including (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, rhodanine derivatives, closely related to thiazolidinones, have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Key Findings:

  • Thiazolidinones can inhibit the growth of multiple bacterial strains, making them promising candidates for developing new antibiotics.
  • The furan moiety enhances the antimicrobial activity of these compounds by facilitating interactions with bacterial enzymes .

Anticancer Potential

Research has highlighted the anticancer properties of thiazolidinone derivatives, including (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies:

  • A study demonstrated that thiazolidinone derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), AGS (gastric cancer), and DLD-1 (colon cancer) with IC50 values ranging from 1.63 to 3.67 µM .
  • Another investigation noted that specific modifications to the thiazolidinone scaffold could enhance anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Table: Anticancer Activity of Thiazolidinones

CompoundCancer Cell LineIC50 Value (µM)
Compound AMCF-71.63
Compound BAGS2.69
Compound CDLD-13.67

Antioxidant Properties

Antioxidant activity is another significant application of thiazolidinone derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Research Insights:

  • Studies have shown that certain thiazolidinones exhibit strong antioxidant effects by inhibiting lipid peroxidation .
  • The presence of specific substituents on the thiazolidinone ring can enhance antioxidant activity, making them suitable for therapeutic applications aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents and biological activities.

    Furan derivatives: Compounds containing the furan ring with various substituents, which may exhibit different chemical and biological properties.

Uniqueness

(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its combination of a thioxothiazolidinone core and a nitrophenyl-substituted furan ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other related compounds.

Biological Activity

(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various pharmacological properties. The presence of the nitrophenyl and furan moieties contributes to its biological activity. The molecular formula is C16H13N3O4SC_{16}H_{13}N_{3}O_{4}S, and its structure can be represented as follows:

 E 5 5 3 nitrophenyl furan 2 yl methylene 2 thioxothiazolidin 4 one\text{ E 5 5 3 nitrophenyl furan 2 yl methylene 2 thioxothiazolidin 4 one}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of thiazolidinone derivatives, including the compound .

Antibacterial Activity

In a comparative study, several thiazolidinone derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exhibited significant antibacterial potency, outperforming standard antibiotics like ampicillin.

CompoundMIC (µg/mL)MBC (µg/mL)
(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one3.00–12.284.09–16.31
Ampicillin10–2020–40

The minimum inhibitory concentration (MIC) values for this compound ranged from 3.00 to 12.28 µg/mL against various bacterial strains, indicating strong antibacterial activity .

Antifungal Activity

Antifungal assessments have also shown promising results, with the compound demonstrating effective inhibition against several fungal species.

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Candida albicans1.88–3.523.52–7.03
Aspergillus flavus0.97–2.121.88–3.52

The compound exhibited an MIC as low as 1.88 µg/mL against Candida albicans, showcasing its potential as an antifungal agent .

Anticancer Activity

The anticancer properties of thiazolidinones have been extensively studied, with particular focus on their cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µg/mL)
MCF-77.67
A54911.7

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and DNA damage .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. Molecular docking studies indicate that it can bind effectively to bacterial enzymes and cancer-related proteins, disrupting their function and leading to cell death .

Q & A

Q. What are the standard synthetic protocols for (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via a base-catalyzed condensation reaction. For example, equimolar amounts of 2-thioxothiazolidin-4-one and 5-(3-nitrophenyl)furan-2-carbaldehyde are refluxed in glacial acetic acid with anhydrous sodium acetate as a catalyst. Reaction monitoring via TLC (e.g., ethyl acetate/hexane) and purification by recrystallization (ethanol) yields ~85% product . Optimization strategies include:

  • Adjusting solvent polarity (e.g., ethanol vs. methanol) to improve solubility.
  • Testing alternative bases (e.g., sodium hydroxide vs. sodium acetate) to control reaction kinetics.
  • Extending reflux time (7–10 hours) to ensure completion .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation requires a combination of:

  • 1H/13C NMR : To identify proton environments (e.g., furan methylene protons at δ 6.8–7.2 ppm) and confirm E/Z isomerism via coupling constants .
  • IR spectroscopy : To detect carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns consistent with the nitro-phenyl and furan substituents .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize assays aligned with its structural analogs (e.g., thioxothiazolidinones with demonstrated anticancer/antimicrobial activity):

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
  • Antimicrobial testing : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in stereochemical assignments?

Density Functional Theory (DFT) calculations predict geometric parameters (bond lengths, angles) and vibrational frequencies, which are compared to experimental IR/NMR data. For example:

  • The E-configuration is confirmed by matching calculated vs. observed chemical shifts for the exocyclic double bond .
  • Hirshfeld surface analysis can validate intermolecular interactions in crystallographic data .

Q. What strategies address contradictions in biological activity data across similar compounds?

Discrepancies may arise from differences in substituent effects or assay conditions. Mitigation approaches include:

  • Structure-Activity Relationship (SAR) studies : Systematically varying substituents (e.g., nitro position on phenyl, furan vs. thiophene).
  • Standardized assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?

  • LC-MS monitoring : Track intermediate formation in real-time.
  • Isolation and characterization : Purify byproducts via column chromatography and analyze via XRD or 2D NMR (e.g., NOESY for spatial proximity) .
  • Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to test for radical pathways .

Q. What experimental designs improve stability studies under varying environmental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to assess decomposition thresholds.
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for degradation products .
  • pH-dependent stability : Incubate in buffers (pH 2–12) and quantify intact compound via UV-Vis spectroscopy .

Methodological Considerations

Q. How to resolve overlapping signals in NMR spectra caused by aromatic protons?

  • Use high-field instruments (≥500 MHz) to enhance resolution.
  • Employ COSY/HSQC experiments to correlate proton-carbon couplings and assign ambiguous peaks .

Q. What analytical workflows validate purity for in vivo studies?

  • HPLC-PDA : Purity ≥95% with a symmetry factor <1.2.
  • Elemental analysis : %C, %H, %N within ±0.4% of theoretical values.
  • Residual solvent testing : GC-MS to ensure compliance with ICH guidelines .

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